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Compound of Interest

Compound Name: TP-050

Cat. No.: B12410530 Get Quote

KER-050 is an investigational therapeutic designed to treat cytopenias, such as anemia and

thrombocytopenia, by modulating the transforming growth factor-beta (TGF-β) superfamily

signaling pathway. It acts as a ligand trap, binding to and inhibiting a subset of TGF-β ligands

that negatively regulate hematopoiesis.
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Parameter In-Vitro/In-Vivo Model Key Results Reference

Red Blood Cell

(RBC)

Production

In-Vivo
Cynomolgus

Monkeys

Dose-dependent

increases in RBC

number,

hematocrit, and

hemoglobin

observed after

subcutaneous

administration.

[1]

Platelet Count In-Vivo
Healthy Human

Volunteers

Robust, dose-

dependent

increases in

platelet count

observed after a

single dose. A

dose of 4.5

mg/kg resulted in

an increase of

≥30 x 10⁹ cells/L.

[1]

Erythroid

Maturation
In-Vivo C57BL/6 Mice

Promotes

terminal

maturation of

late-stage

erythroid

precursors and

expands the

early-stage

precursor

population.

[2]

Thrombopoiesis In-Vivo C57BL/6 Mice A single 10

mg/kg

intraperitoneal

dose resulted in

a >2-fold

increase in

[3]
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circulating

platelet counts

and percent of

CD41+ bone

marrow cells

(megakaryocyte

marker) at 12

hours post-

treatment.

Proplatelet

Formation
In-Vitro

Mouse Bone

Marrow Cells

RKER-050

increased the

percentage of

megakaryocytes

producing

proplatelets and

partially rescued

the inhibitory

effects of Activin

A on proplatelet

formation.

[3]

Clinical Efficacy

(Lower-Risk

MDS)

In-Vivo
Human Phase 2

Trial

51.8% of

evaluable

patients

achieved an

overall erythroid

response.

[4]

Clinical Efficacy

(Myelofibrosis)
In-Vivo

Human Phase 2

Trial

Treatment with

KER-050 at 0.75

mg/kg resulted in

increased

reticulocytes and

platelets.
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In-Vivo Murine Studies (Thrombopoiesis): 8-14-week-old C57BL/6 mice received a single

intraperitoneal dose of RKER-050 (a research form of KER-050) at 10 mg/kg. Platelet

number, percentage of CD41+ cells, and ploidy were assessed at multiple timepoints post-

dose[3].

In-Vitro Proplatelet Formation Assay: Lineage-negative cells were isolated from the bone

marrow of untreated mice and cultured with thrombopoietin and hirudin for 3 days. Enriched

megakaryocytes were then cultured with vehicle, RKER-050, Activin A, or a combination for

16-18 hours to assess the percentage of megakaryocytes producing proplatelets[3].

Phase 2 Clinical Trial in Lower-Risk MDS: Patients with very low-, low-, or intermediate-risk

myelodysplastic syndromes received KER-050. The safety and efficacy were evaluated, with

the primary efficacy endpoint being erythroid response[4][5].

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of KER-050 and a generalized

workflow for its evaluation.
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Caption: KER-050 Mechanism of Action.
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Caption: General Drug Development Workflow.

NS-050/NCNP-03: An Exon-Skipping Therapy for
Duchenne Muscular Dystrophy
NS-050/NCNP-03 is an investigational antisense oligonucleotide designed to treat Duchenne

muscular dystrophy (DMD) in patients with mutations amenable to exon 50 skipping. By

inducing the cellular machinery to "skip" over exon 50 of the dystrophin pre-mRNA, it aims to

restore the reading frame and enable the production of a truncated but functional dystrophin

protein.
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In-Vitro & In-Vivo Performance Data
Quantitative in-vitro and in-vivo data on the efficacy of NS-050/NCNP-03 are not yet publicly

available as the Phase 1/2 clinical trial (Meteor50) is currently ongoing. The primary objectives

of this trial are to assess safety, tolerability, pharmacokinetics, and dystrophin protein levels in

skeletal muscle[6][7].

Parameter In-Vitro/In-Vivo Model Key Endpoints Reference

Dystrophin

Production
In-Vivo

Ambulant Boys

with DMD

Quantification of

dystrophin

protein in

skeletal muscle

biopsies.

[6]

Muscle Strength

& Mobility
In-Vivo

Ambulant Boys

with DMD

Assessment of

muscle function

and mobility.

[7]

Safety &

Tolerability
In-Vivo

Ambulant Boys

with DMD

Monitoring of

adverse events.
[6]

Experimental Protocols
Meteor50 Phase 1/2 Clinical Trial: A two-part, multicenter study in ambulant boys aged ≥4 to

<15 years with a confirmed DMD gene mutation amenable to exon 50 skipping.

Part 1: Randomized, double-blind, placebo-controlled, multiple-ascending dose study to

evaluate safety, tolerability, and pharmacokinetics. Participants receive escalating

intravenous doses of NS-050/NCNP-03 or placebo once weekly[8].

Part 2: Open-label study where participants receive the maximum tolerated dose once

weekly for 24 weeks to evaluate dystrophin protein levels and clinical efficacy[6].
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Caption: NS-050 Mechanism of Action.

TP-05 (Lotilaner): An Oral Prophylactic for Lyme
Disease
TP-05 is an oral formulation of lotilaner, an anti-parasitic agent, being investigated for the

prevention of Lyme disease. It is designed to kill ticks that attach to the body before they can
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transmit the Borrelia burgdorferi bacterium.
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Parameter In-Vitro/In-Vivo Model Key Results Reference

Tick Killing

Efficacy
Ex-Vivo Human Serum

Serum from

subjects dosed

with TP-05

demonstrated

killing of adult

and nymph ticks

as early as 2

hours post-dose,

with a sustained

effect observed

at Day 151.

[9][10]

Tick Mortality

(Phase 2a)
In-Vivo

Healthy Human

Volunteers

Day 1: Mean tick

mortality of

97.0% (high

dose) and 92.0%

(low dose) vs.

5.0% for placebo

(p < 0.0001).

[11]

Tick Mortality

(Phase 2a)
In-Vivo

Healthy Human

Volunteers

Day 30: Mean

tick mortality of

89.0% (high

dose) and 91.0%

(low dose) vs.

9.0% for placebo

(p < 0.001).

[11][12]

Pharmacokinetic

s (Tmax)
In-Vivo

Healthy Human

Volunteers

Tmax under fed

conditions

ranged from 5-8

hours post-dose.

[9][10]

Pharmacokinetic

s (Half-life)
In-Vivo

Healthy Human

Volunteers

Approximately 8

weeks.
[9][10]

Safety In-Vivo Healthy Human

Volunteers

Generally safe

and well-

[9][10]
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tolerated in a

Phase 1b study.

The most

common

treatment-

emergent

adverse event

was headache.

Experimental Protocols
Phase 1b "Callisto" Trial: A randomized, double-blind, single- and multiple-ascending dose

study in healthy subjects to evaluate the safety, tolerability, food-effect, and

pharmacokinetics of TP-05. An ex-vivo tick killing model was used, where ticks were fed on

serum from dosed subjects[9][13].

Phase 2a "Carpo" Trial: A randomized, double-blind, placebo-controlled trial to evaluate the

efficacy of a single dose of TP-05 in killing sterile, non-disease carrying ticks attached to the

skin of healthy volunteers. Tick mortality was assessed 24 hours after placement at Day 1

and Day 30[11][12].

Signaling Pathway and Experimental Workflow
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Caption: TP-05 Mechanism of Action.
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Caption: TP-05 Clinical Trial Workflow.

Comparative Summary
While a direct head-to-head comparison is not feasible due to their different therapeutic

indications and mechanisms of action, the following table summarizes the key characteristics of

each compound.
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Feature
KER-050
(Elritercept)

NS-050/NCNP-03 TP-05 (Lotilaner)

Therapeutic Area
Hematology (Anemia,

Thrombocytopenia)

Rare Disease

(Duchenne Muscular

Dystrophy)

Infectious Disease

(Lyme Disease

Prophylaxis)

Mechanism of Action
TGF-β Superfamily

Ligand Trap

Antisense

Oligonucleotide (Exon

Skipping)

GABA-gated Chloride

Channel Inhibitor

Target
Activin A, Activin B,

GDF8, GDF11

Dystrophin pre-mRNA

(Exon 50)

Parasite-specific

GABA-gated Chloride

Channels

Primary Effect
Promotes

hematopoiesis

Production of

truncated, functional

dystrophin

Kills ticks

Development Stage Phase 2 Clinical Trials
Phase 1/2 Clinical

Trial

Phase 2a Clinical Trial

Completed

This guide provides a snapshot of the publicly available data for KER-050, NS-050, and TP-05.

As clinical development for these compounds is ongoing, further data will become available

that will allow for a more comprehensive understanding of their respective safety and efficacy

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing
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